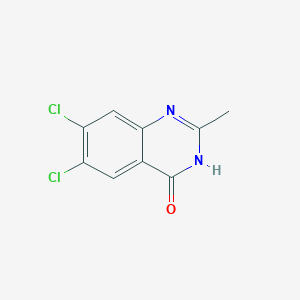![molecular formula C12H12N2O3 B11878482 Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate CAS No. 82419-95-2](/img/structure/B11878482.png)
Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-ジヒドロ-6H-イソキサゾロ[5,4,3-de]キノリン-3-カルボン酸エチルは、イソキサゾールファミリーに属する複素環式化合物です。イソキサゾールは、隣接する位置に1個の酸素原子と1個の窒素原子を含む5員環です。
準備方法
合成経路と反応条件
7,8-ジヒドロ-6H-イソキサゾロ[5,4,3-de]キノリン-3-カルボン酸エチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つには、特定の条件下での適切な前駆体の環化が含まれます。 例えば、反応は、(3 + 2)環状付加反応にCu(I)またはRu(II)触媒を使用することを含む可能性があります 。 金属触媒反応に関連する欠点(高コストや毒性など)を回避するため、金属を含まない合成経路を開発することに関心が集まっています .
工業生産方法
この化合物の工業生産方法は、広く文書化されていません。 グリーンケミストリーの原則と環境に優しい合成戦略が、生産プロセスのスケーラビリティと持続可能性を高めるためにますます採用されています .
化学反応の分析
反応の種類
7,8-ジヒドロ-6H-イソキサゾロ[5,4,3-de]キノリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、通常、酸素の付加または水素の除去を伴います。
還元: これには、水素の付加または酸素の除去が含まれます。
置換: これは、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は、多くの場合、制御された温度と圧力の条件下で行われ、目的の生成物の収率が確保されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はキノリン誘導体を生成する可能性があり、還元はさまざまなヒドロキノリン化合物を生成する可能性があります .
科学研究における用途
7,8-ジヒドロ-6H-イソキサゾロ[5,4,3-de]キノリン-3-カルボン酸エチルは、いくつかの科学研究用途があります。
化学: より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特定の酵素や受容体を標的にする薬物開発、特にその潜在的な用途が検討されています。
科学的研究の応用
Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as in the development of new materials
作用機序
7,8-ジヒドロ-6H-イソキサゾロ[5,4,3-de]キノリン-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。例えば、特定の酵素を阻害したり、特定の受容体に結合したりして、生物学的経路を調節する可能性があります。 関与する正確な分子標的と経路は、現在も研究中です .
類似化合物との比較
特性
CAS番号 |
82419-95-2 |
|---|---|
分子式 |
C12H12N2O3 |
分子量 |
232.23 g/mol |
IUPAC名 |
ethyl 3-oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7-tetraene-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)7-6-13-8-4-3-5-9-10(8)11(7)17-14-9/h6H,2-5H2,1H3 |
InChIキー |
MAGRQNTZWGCCNB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2CCCC3=NOC1=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


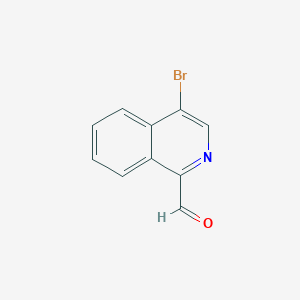
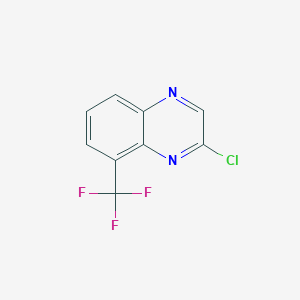
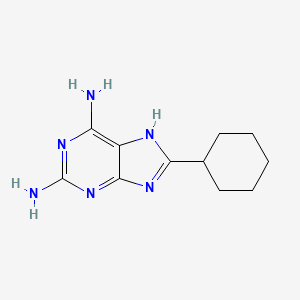
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
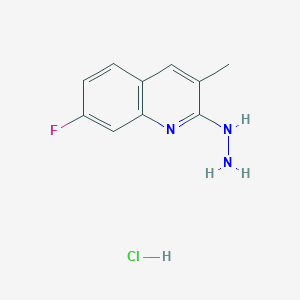



![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)
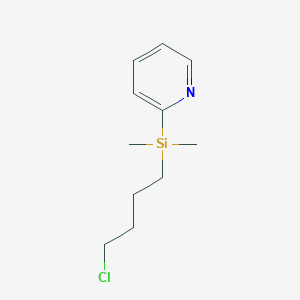
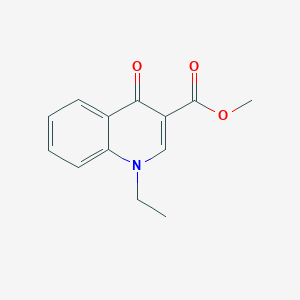
![(1-methyl-7,8-dihydro-6H-chromeno[2,3-c]pyridin-4-yl)methanol](/img/structure/B11878474.png)

